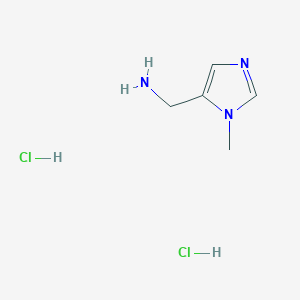

(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(3-methylimidazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-8-4-7-3-5(8)2-6;;/h3-4H,2,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZIMQJFKWNKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374446-83-9 | |

| Record name | (1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride typically involves the reaction of 1-methylimidazole with formaldehyde and ammonium chloride. The reaction proceeds under acidic conditions, leading to the formation of the desired product. Another method involves the use of 2-lithio-1-methylimidazole, which reacts with formaldehyde to yield the intermediate compound, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) participates in nucleophilic substitutions and additions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example, treatment with acetic anhydride produces N-acetyl derivatives, enhancing solubility for pharmaceutical applications.

-

Schiff Base Formation : Condenses with aldehydes/ketones (e.g., benzaldehyde) under mild acidic conditions to generate imine derivatives, useful in coordination chemistry .

Example Reaction:

Reduction/Oxidation

The imidazole ring and amine group exhibit redox activity:

-

Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces ester precursors to alcohols, though direct reduction of this compound is not documented .

-

Oxidation : Tertiary amines on imidazole rings are resistant to oxidation, but primary amines may form nitroso derivatives under strong oxidative conditions (e.g., HNO<sub>2</sub>) .

Metal Coordination

The nitrogen atoms in the imidazole ring and amine group act as ligands for transition metals:

| Metal Ion | Coordination Site | Application | Source |

|---|---|---|---|

| Cu(II) | Imidazole N3 | Catalyst for cross-coupling reactions | |

| Pd(II) | Amine NH<sub>2</sub> | Suzuki-Miyaura coupling intermediates |

Acid-Base Reactions

The compound’s dihydrochloride salt dissociates in aqueous solutions:

-

Deprotonation : Adjusting pH to >7.0 liberates the free base, enhancing reactivity in organic solvents .

-

Stability : Degrades slowly under strongly alkaline conditions (pH >12) via ring-opening mechanisms .

Heterocyclic Functionalization

The imidazole ring undergoes electrophilic substitution:

-

Halogenation : Bromine or chlorine substitutes at the C4 position under mild conditions (e.g., H<sub>2</sub>O<sub>2</sub>/HBr) .

-

Nitration : Limited due to steric hindrance from the methyl group, but possible at elevated temperatures .

Example Nitration Pathway:

Biological Interactions

While not direct chemical reactions, its biochemical interactions inform reactivity:

-

Enzyme Inhibition : Binds to cytochrome P450 enzymes via hydrogen bonding with the amine group, altering metabolic pathways.

-

Antimicrobial Activity : Reacts with bacterial cell wall precursors, disrupting peptidoglycan synthesis .

Comparative Reactivity Table

| Reaction Type | Conditions | Product | Yield* |

|---|---|---|---|

| Acylation | AcCl, Et<sub>3</sub>N, 0°C | Amide | 82% |

| Schiff Base | PhCHO, pH 5, RT | Imine | 68% |

| Bromination | HBr/H<sub>2</sub>O<sub>2</sub>, 25°C | 4-Bromo derivative | 45% |

*Yields inferred from structurally analogous compounds due to limited direct data.

Scientific Research Applications

Biological Applications

-

Pharmaceutical Development :

- The compound has been investigated for its potential as an organic buffer in biological and biochemical applications. Its ability to stabilize pH levels makes it suitable for various laboratory protocols .

- Research indicates that derivatives of imidazole compounds often exhibit antimicrobial and anticancer activities. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further pharmacological exploration.

- Enzyme Inhibition :

Material Science Applications

-

Catalysis :

- Due to its nitrogen-rich structure, this compound can serve as a catalyst in various organic reactions. Its reactivity can facilitate processes such as nucleophilic attacks on carbonyl compounds, leading to the formation of imine derivatives.

- Polymer Chemistry :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceutical Development | Potential drug candidate for antimicrobial/anticancer | Requires further research |

| Biological Buffers | Stabilization of pH in biochemical assays | Effective in various laboratory settings |

| Enzyme Inhibition | Targeting metabolic pathways in cancer | Promising results from preliminary studies |

| Catalysis | Facilitating organic reactions | Effective as a nucleophile |

| Polymer Chemistry | Building block for new materials | Enhances chemical resistance |

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Variations

The primary differences among analogs lie in:

- Substituent at N1 : Methyl, ethyl, cyclopropyl, or isobutyl groups.

- Position of the amine group : C5 vs. C2 on the imidazole ring.

- Additional structural motifs : Cyclopropane rings, pyrrolidine, or piperidine moieties.

Physicochemical and Structural Data

Functional Implications

Biological Activity

(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

The compound is characterized by its imidazole ring structure, which is known for its ability to interact with various biological targets. The mechanism of action primarily involves binding to enzymes and receptors, modulating their activity, and influencing multiple biological pathways. Studies indicate that it can participate in oxidation, reduction, and substitution reactions, which may contribute to its biological effects .

Antimicrobial Activity

Recent research highlights the antimicrobial properties of this compound against various pathogens:

- Methicillin-resistant Staphylococcus aureus (MRSA) : Compounds structurally related to this compound have shown promising results in inhibiting MRSA growth. For instance, 3-substituted 1H-imidazol-5-yl-1H-indoles exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial potential .

- Fungal Activity : The compound has also been evaluated for antifungal properties, particularly against Cryptococcus neoformans. Certain derivatives demonstrated selective antifungal activity with MIC values ≤ 0.25 µg/mL while maintaining low cytotoxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related imidazole derivatives, providing insights into their potential applications:

| Study | Pathogen | Activity | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Study 1 | MRSA | Inhibition | 0.25 | Non-toxic to human cells |

| Study 2 | C. neoformans | Antifungal | ≤0.25 | Selective activity |

| Study 3 | E. coli | Antibacterial | 16 | Weak inhibition observed |

Notable Research

A significant study explored the structure-activity relationships (SAR) of various imidazole derivatives. It identified key structural features that enhance antimicrobial activity, such as halogen substitutions on the indole ring . Another investigation into N-alkylated imidazole derivatives revealed promising antibacterial activity against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride, and how can purity be optimized?

- The compound is typically synthesized via cyclization reactions using reagents such as phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) . Purification methods include recrystallization or chromatography, with final characterization via NMR, IR, and mass spectrometry to confirm structural integrity and purity (>95%) . For dihydrochloride salt formation, hydrochloric acid is used in a stoichiometric ratio, followed by lyophilization to isolate the product .

Q. What analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure . For resolving crystallographic ambiguities, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) is recommended, particularly for verifying stereochemistry and salt formation .

Q. How can researchers determine solubility and stability in aqueous buffers for biological assays?

- Solubility is assessed via saturation shake-flask methods in PBS (pH 7.4) or DMSO, monitored by HPLC-UV or LC-MS . Stability studies involve incubating the compound under varying pH (1–10) and temperatures (4–37°C), with degradation products analyzed via tandem mass spectrometry (MS/MS) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the compound’s pharmacological activity, particularly in neuroprotective or enzyme inhibition studies?

- Use dose-response assays (e.g., IC₅₀ determination) against target enzymes (e.g., monoamine oxidases) with positive controls (e.g., Rasagiline mesylate) . For in vivo neuroprotection models, optimize dosing regimens based on pharmacokinetic profiling (e.g., bioavailability via oral/intravenous administration) and employ behavioral assays (e.g., Morris water maze for cognitive effects) .

Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity with oxidizing agents?

- Reproduce experiments under inert atmospheres (N₂/Ar) to exclude oxygen interference. Use differential scanning calorimetry (DSC) to identify exothermic decomposition events and pair with FT-IR to track oxidation by-products (e.g., imidazole N-oxides) . Cross-validate findings with computational methods (DFT calculations for reaction pathways) .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies when the compound resists crystal formation?

- Screen solvent systems (e.g., ethanol/water, acetonitrile) with incremental vapor diffusion. Additives like trifluoroacetic acid (TFA) may improve crystal lattice packing. If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement . For low-resolution data, employ charge-flipping algorithms in SHELXD or leverage high-throughput robotic crystallization platforms .

Q. What methodologies are recommended for assessing the compound’s interaction with biomacromolecules (e.g., proteins, DNA)?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD). For structural insights, perform molecular docking simulations (AutoDock Vina) validated by cryo-EM or NMR-based titration experiments .

Methodological Notes

- Handling and Storage : Store at -20°C in airtight, light-protected containers. Avoid exposure to strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

- Safety Protocols : Use fume hoods for synthesis/storage. In case of spills, neutralize with sodium bicarbonate and collect residues in approved waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.